N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-bromophenylamine with 3-chloro-4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)benzamide
- N-(4-chlorophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
- N-(4-methylphenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide stands out due to its unique combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-14-2-7-17(12-18(14)21)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWQJQRUGXKKNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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